

Protocol for dissolving NP213 TFA in DMSO and saline

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Compound of Interest

Compound Name: NP213 TFA

Cat. No.: B8107579

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Application Notes and Protocols for NP213 TFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of the antifungal peptide **NP213 TFA** in Dimethyl Sulfoxide (DMSO) and saline-based solutions. Furthermore, comprehensive methodologies for in vitro and in vivo assays are presented to facilitate the evaluation of its efficacy and cytotoxic profile.

Overview of NP213 TFA

NP213 TFA is a novel, synthetic antimicrobial peptide (AMP) with potent antifungal activity. Its primary mechanism of action involves the direct targeting and disruption of the fungal cytoplasmic membrane, leading to the loss of cellular integrity and subsequent cell death. This direct, physical mode of action makes the development of resistance less likely compared to conventional antifungal agents that target specific metabolic pathways.

Solubility and Preparation of NP213 TFA Solutions

Proper dissolution of **NP213 TFA** is critical for accurate and reproducible experimental results. The following tables summarize the solubility of **NP213 TFA** in various formulations and provide protocols for the preparation of stock and working solutions.

Table 1: Solubility of **NP213 TFA** in Different Formulations

Formulation	Solubility	Notes
10% DMSO + 90% Saline	Formulation dependent; co-solvents often required for higher concentrations.	Direct dilution of a DMSO stock into saline may lead to precipitation at higher concentrations.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL	Co-solvents enhance solubility and stability in aqueous solutions.
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent.
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL	Suitable for specific in vivo applications.
Phosphate-Buffered Saline (PBS)	100 mg/mL	Requires ultrasonication to achieve dissolution. [1]
DMSO	100 mg/mL	Requires ultrasonication; use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. [1]
Water	100 mg/mL	Requires ultrasonication. [2]

Protocol for Preparation of NP213 TFA Stock Solution in DMSO

Materials:

- NP213 TFA powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free microcentrifuge tubes
- Vortex mixer

- Ultrasonic bath

Procedure:

- Equilibrate the **NP213 TFA** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **NP213 TFA** powder in a sterile microcentrifuge tube.
- Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
- Vortex the solution vigorously for 1-2 minutes.
- If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.

Protocol for Preparation of NP213 TFA Working Solution in Saline (with Co-solvents)

Materials:

- **NP213 TFA** in DMSO (stock solution)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes

Procedure (for a final concentration in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

- Calculate the required volumes of each component based on the desired final concentration and volume.
- In a sterile conical tube, add the required volume of the **NP213 TFA** DMSO stock solution.
- Add the calculated volume of PEG300 to the DMSO solution and mix thoroughly by vortexing.
- Add the calculated volume of Tween-80 and mix again until the solution is homogeneous.
- Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
- Ensure the final solution is clear. If precipitation occurs, the concentration may be too high for this specific formulation.

Experimental Protocols

In Vitro Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Human cell line of interest (e.g., HaCaT, HepG2)
- Complete cell culture medium
- **NP213 TFA** working solutions (prepared in appropriate vehicle)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- 96-well cell culture plates

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **NP213 TFA** in serum-free medium. Include a vehicle control (medium with the same concentration of DMSO/co-solvents as the highest **NP213 TFA** concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
- Remove the culture medium from the cells and add 100 µL of the **NP213 TFA** dilutions or controls to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.^[1]
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

- Human cell line of interest
- Complete cell culture medium
- **NP213 TFA** working solutions
- Commercially available LDH cytotoxicity assay kit

Procedure:

- Follow steps 1-4 of the MTT assay protocol.

- After the incubation period, carefully collect the cell culture supernatant from each well.
- Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
- Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

In Vitro Antifungal Assays

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Fungal strain of interest (e.g., *Candida albicans*, *Trichophyton rubrum*)
- Appropriate fungal growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
- **NP213 TFA** working solutions
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a standardized fungal inoculum in the appropriate growth medium.
- Prepare serial dilutions of **NP213 TFA** in the growth medium in a 96-well plate.
- Add the fungal inoculum to each well. Include a positive control (fungi with no drug) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for *C. albicans*) for 24-48 hours.
- Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage.

Materials:

- Fungal strain of interest
- Phosphate-buffered saline (PBS)
- **NP213 TFA** working solutions
- Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
- Fluorometer or fluorescence microscope

Procedure:

- Harvest fungal cells and wash them with PBS. Resuspend the cells in PBS to a specific density.
- Add **NP213 TFA** to the fungal suspension at various concentrations. Include a control with no peptide.
- Incubate for a defined period (e.g., 1-4 hours) at the optimal growth temperature.
- Add PI to a final concentration of 5-10 µg/mL and incubate in the dark for 15-30 minutes.
- Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

In Vivo Efficacy Study: Murine Model of Dermatophytosis

This model is used to evaluate the topical efficacy of antifungal agents.

Materials:

- 6-8 week old BALB/c mice
- *Trichophyton rubrum* or *Trichophyton mentagrophytes*
- **NP213 TFA** formulated for topical application (e.g., in a cream or ointment base)
- Vehicle control formulation
- Positive control antifungal cream (e.g., terbinafine)

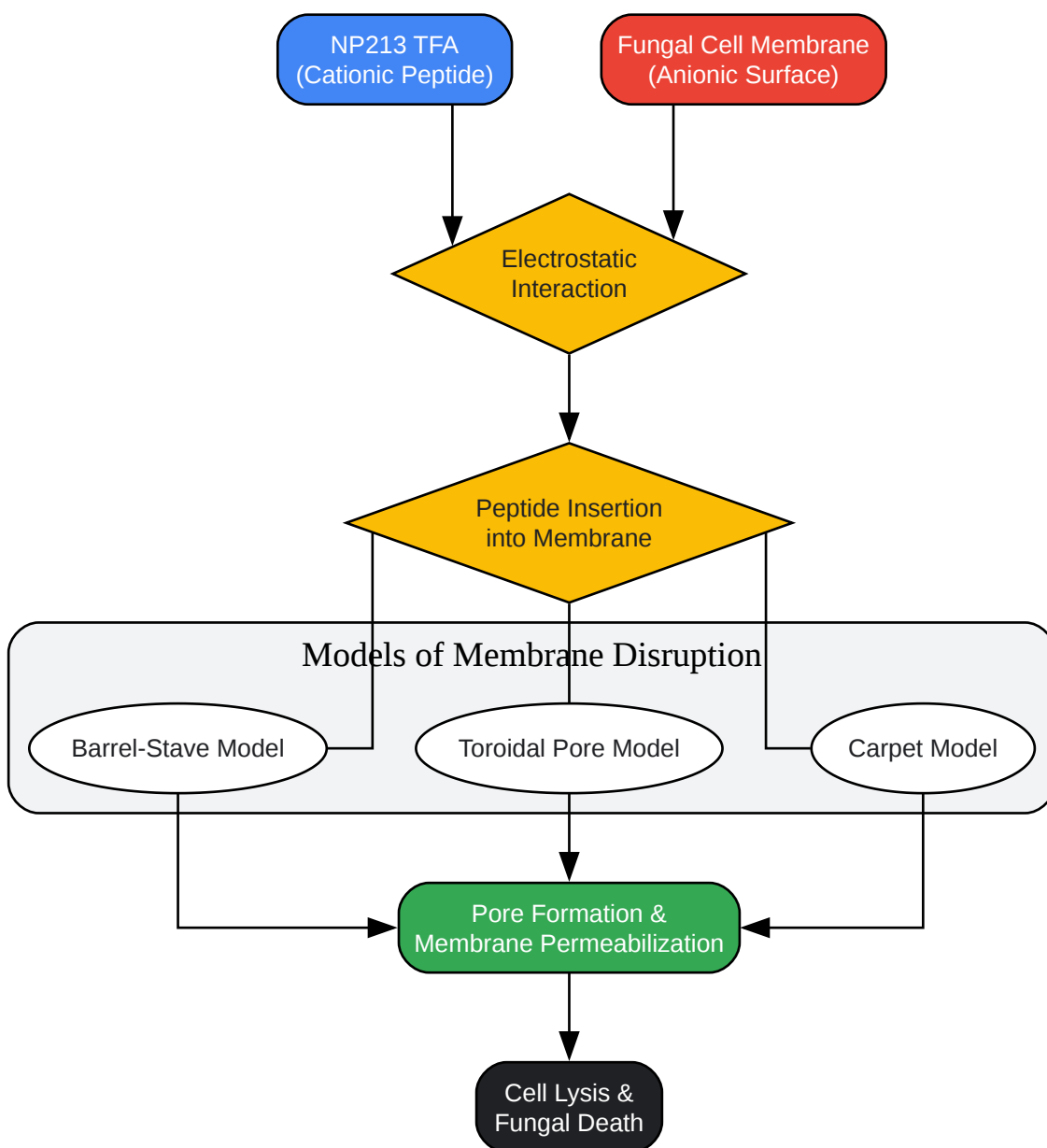
Procedure:

- Anesthetize the mice and gently abrade a small area of skin on the back.
- Inoculate the abraded area with a suspension of the dermatophyte.
- Allow the infection to establish for 4-7 days until visible lesions appear.
- Divide the mice into treatment groups: **NP213 TFA**, vehicle control, and positive control.
- Apply the respective topical formulations to the infected area daily for a specified period (e.g., 14 days).
- Monitor the clinical signs of infection (e.g., erythema, scaling, hair loss) and score them.
- At the end of the treatment period, euthanize the mice and collect skin samples from the infected area for fungal burden analysis (e.g., by plating homogenized tissue on fungal growth medium and counting colony-forming units).

Signaling Pathways and Experimental Workflows

Mechanism of Action: Fungal Membrane Disruption

NP213 TFA, like many antimicrobial peptides, is thought to disrupt fungal membranes through one of several proposed models. The initial interaction is electrostatic, between the cationic peptide and the negatively charged components of the fungal cell membrane. Subsequent events can follow different pathways, leading to pore formation and membrane permeabilization.

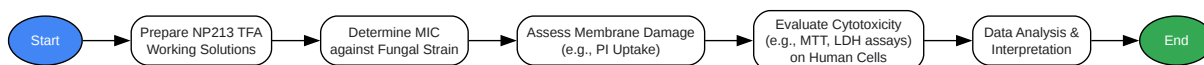


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Caption: Proposed mechanism of **NP213 TFA**-mediated fungal cell death.

Experimental Workflow for In Vitro Antifungal Efficacy

The following workflow outlines the key steps in assessing the in vitro efficacy of **NP213 TFA**.



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Caption: Workflow for in vitro evaluation of **NP213 TFA**.

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